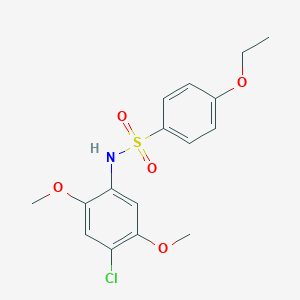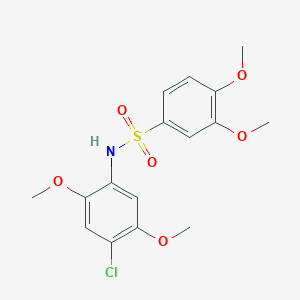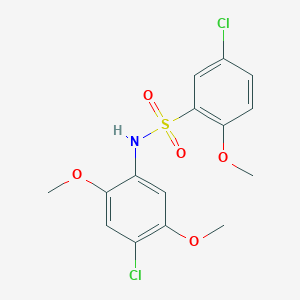
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCQ belongs to the class of quinoline carboxylates, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in Alzheimer's disease. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the levels of reactive oxygen species (ROS) in cells. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to modulate the activity of various neurotransmitters, such as acetylcholine and dopamine, and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological pathways and molecular targets. However, 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate. One potential direction is the development of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the study of the long-term effects of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate on human health, particularly its potential as a therapeutic agent for various diseases. Additionally, the use of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate in combination with other compounds, such as chemotherapy drugs, may enhance its anti-cancer activity and reduce its potential side effects. Overall, the study of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological pathways and molecular targets.
Métodos De Síntesis
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multistep process starting from commercially available 2-amino-3,4-dichlorobenzophenone. The synthesis involves the reaction of the benzophenone with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzonitrile to obtain the intermediate product. The final step involves the reaction of the intermediate with ethyl chloroformate to yield 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been extensively studied for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been used as a tool in scientific research to study the role of various biological pathways and molecular targets.
Propiedades
Nombre del producto |
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Fórmula molecular |
C18H11Cl2NO3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-7-5-12(9-14(13)20)17(22)10-24-18(23)16-8-6-11-3-1-2-4-15(11)21-16/h1-9H,10H2 |
Clave InChI |
SGNLNNQWKOKWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)



![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)



